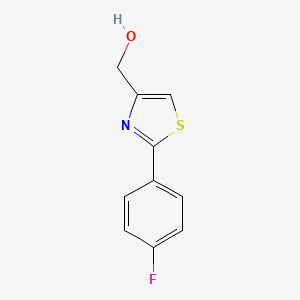

(2-(4-Fluorophenyl)thiazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKNJWCGPSLBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653578 | |

| Record name | [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-13-7 | |

| Record name | 2-(4-Fluorophenyl)-4-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885280-13-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (2-(4-Fluorophenyl)thiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Synthesis of a Key Thiazole Intermediate

This technical guide provides a comprehensive overview of the basic properties, synthesis, and available data for the chemical compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol. This molecule, containing a fluorophenyl-substituted thiazole ring, represents a key structural motif of interest in medicinal chemistry and drug discovery.

Chemical Identity and Basic Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a hydroxymethyl group.

Table 1: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 885280-13-7 | Internal Database |

| Molecular Formula | C₁₀H₈FNOS | Calculated |

| Molecular Weight | 209.24 g/mol | Calculated |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis Methodology

The synthesis of this compound can be logically approached through a multi-step process, culminating in the reduction of a key aldehyde intermediate. While a specific, detailed protocol for this exact molecule is not widely published, the synthesis can be reliably inferred from established chemical principles, primarily the Hantzsch thiazole synthesis.

2.1. Conceptual Synthesis Pathway

The logical synthetic route involves two primary stages:

-

Formation of the Thiazole Ring: The core 2-(4-fluorophenyl)thiazole structure is assembled via the Hantzsch thiazole synthesis.

-

Formation of the Methanol Group: The hydroxymethyl group at the 4-position is generated by the reduction of the corresponding aldehyde.

Caption: Conceptual synthesis workflow for this compound.

2.2. Experimental Protocols (Inferred)

The following protocols are based on standard organic chemistry procedures for the reactions described.

Protocol 1: Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (Intermediate)

This procedure is based on the principles of the Hantzsch thiazole synthesis.

-

Reaction Setup: To a solution of 4-fluorothiobenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add 1,3-dichloroacetone (1.1 equivalents).

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by column chromatography on silica gel to yield 2-(4-fluorophenyl)thiazole-4-carbaldehyde.

Protocol 2: Synthesis of this compound

This procedure involves the reduction of the aldehyde intermediate.

-

Reaction Setup: 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (1 equivalent) is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, and cooled in an ice bath.

-

Reduction: Sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise to the stirred solution.

-

Reaction Conditions: The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature, with continued stirring for an additional 2-3 hours. Reaction progress is monitored by TLC.

-

Work-up and Isolation: The reaction is quenched by the slow addition of water. The bulk of the organic solvent is removed under reduced pressure. The aqueous residue is then extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected NMR and IR data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR | - A singlet for the thiazole proton (C5-H). - A doublet for the methylene protons (-CH₂OH). - A triplet for the hydroxyl proton (-OH), which may be broad and exchangeable with D₂O. - Multiplets in the aromatic region corresponding to the 4-fluorophenyl group. |

| ¹³C NMR | - A peak for the methylene carbon (-CH₂OH). - Peaks corresponding to the thiazole ring carbons. - Peaks corresponding to the carbons of the 4-fluorophenyl group, with splitting due to the fluorine atom. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. - C-H stretching vibrations for the aromatic and thiazole rings. - C=N and C=C stretching vibrations characteristic of the thiazole ring. - A strong C-F stretching band. |

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the thiazole and fluorophenyl moieties are present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable building block in the development of novel therapeutic agents. The broader class of 2-arylthiazoles has been investigated for a range of biological activities, including as kinase inhibitors and antimicrobial agents. Further research is required to elucidate the specific biological profile of this compound.

Caption: Logical relationship for potential future investigation of biological activity.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. While detailed experimental data on its properties are scarce, its synthesis can be reliably achieved through established methods such as the Hantzsch thiazole synthesis followed by aldehyde reduction. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development, highlighting the need for further experimental characterization to fully unlock its potential.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2-(4-Fluorophenyl)thiazol-4-yl)methanol

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical structure elucidation of the novel compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol. This document outlines a systematic approach, integrating synthetic chemistry with advanced spectroscopic techniques to unequivocally determine its molecular architecture.

Introduction

This compound is a substituted thiazole derivative of interest in medicinal chemistry due to the prevalence of the thiazole ring in numerous FDA-approved drugs. The presence of a fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Accurate structural confirmation is the foundational step in understanding its bioactivity and potential as a therapeutic agent. This guide details the logical workflow, from synthesis to spectroscopic analysis, required for the unambiguous structural determination of this compound.

Proposed Synthesis Pathway

A plausible synthetic route for this compound commences with the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole core. The synthesis is followed by the reduction of an intermediate ester to the target primary alcohol.

Caption: Proposed synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value |

| CAS Number | 885280-13-7 |

| Molecular Formula | C₁₀H₈FNOS |

| Molecular Weight | 209.24 g/mol |

| Appearance | Predicted to be a solid at room temperature. |

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, based on analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet of Doublets | 2H | H-2', H-6' (ortho to F) |

| ~7.15 | Triplet | 2H | H-3', H-5' (meta to F) |

| ~7.10 | Singlet | 1H | H-5 (thiazole) |

| ~4.80 | Doublet | 2H | -CH₂OH |

| ~2.50 | Triplet (broad) | 1H | -CH₂OH |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C-2 (thiazole) |

| ~163.0 (d, J ≈ 250 Hz) | C-4' (para to thiazole, C-F) |

| ~155.0 | C-4 (thiazole) |

| ~130.0 (d, J ≈ 9 Hz) | C-2', C-6' (ortho to F) |

| ~129.5 (d, J ≈ 3 Hz) | C-1' (ipso to thiazole) |

| ~116.0 (d, J ≈ 22 Hz) | C-3', C-5' (meta to F) |

| ~115.0 | C-5 (thiazole) |

| ~60.0 | -CH₂OH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1510 | Strong | C=N stretch (thiazole) |

| ~1230 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 209 | High | [M]⁺ (Molecular Ion) |

| 180 | Medium | [M - CHO]⁺ |

| 136 | High | [4-Fluorophenyl-C≡S]⁺ |

| 123 | Medium | [4-Fluorobenzonitrile]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate In a round-bottom flask, 4-fluorothiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) are dissolved in ethanol. The mixture is refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography on silica gel.

Step 2: Reduction to this compound The purified ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄, 1.5 eq) is added portion-wise with stirring. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched by the sequential slow addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound. Purification can be achieved by recrystallization or column chromatography.

Spectroscopic Analysis

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. The sample (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

5.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is obtained using a KBr pellet method. A small amount of the solid sample (~1-2 mg) is ground with anhydrous KBr (~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹.

5.2.3. Mass Spectrometry (MS) Mass spectral data is acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is depicted in the following diagram.

Caption: Logical workflow for structure elucidation.

Conclusion

This technical guide has outlined a comprehensive strategy for the synthesis and definitive structure elucidation of this compound. By following the detailed synthetic and spectroscopic protocols, researchers can confidently verify the molecular structure of this and similar novel compounds, paving the way for further investigation into their biological activities and potential therapeutic applications. The provided predicted data serves as a benchmark for the experimental results.

(2-(4-Fluorophenyl)thiazol-4-yl)methanol molecular weight and formula

This document provides the fundamental molecular data for the compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol, a substance of interest in chemical and pharmaceutical research. The following information is based on established chemical databases and isomeric data.

Molecular Formula and Weight

The elemental composition and molecular mass are critical identifiers for any chemical compound. For this compound, these properties are consistent with its isomeric form, (4-(4-Fluorophenyl)thiazol-2-yl)methanol.

| Property | Value |

| Molecular Formula | C₁₀H₈FNOS |

| Molecular Weight | 209.24 g/mol |

Note: The data presented is supported by information available for its isomer, (4-(4-Fluorophenyl)thiazol-2-yl)methanol[1]. The structural rearrangement of substituents on the thiazole ring does not alter the overall atomic count, hence the molecular formula and weight remain the same.

As this request is for specific factual data regarding a chemical's properties, the creation of an in-depth technical guide, experimental protocols, or signaling pathway diagrams is not applicable. Such materials would be relevant for studies involving the compound's biological activity or synthesis, which is beyond the scope of determining its molecular weight and formula.

References

(2-(4-Fluorophenyl)thiazol-4-yl)methanol discovery and history

An In-depth Technical Guide on the Putative Compound: (2-(4-Fluorophenyl)thiazol-4-yl)methanol

A Note to the Reader

This document provides a comprehensive technical overview of the putative compound this compound. As of the latest literature review, a specific documented discovery and detailed historical account for this exact molecule have not been identified. The information presented herein is based on established principles of organic synthesis and data extrapolated from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential properties of novel thiazole-containing compounds.

Introduction

Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The incorporation of a fluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. This guide focuses on the synthesis and potential characteristics of this compound, a compound of interest for further investigation in drug discovery programs.

Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process, beginning with the formation of the thiazole ring via the Hantzsch thiazole synthesis, followed by the reduction of a carbonyl group.

Step 1: Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde

The initial and key intermediate is the corresponding aldehyde, 2-(4-Fluorophenyl)thiazole-4-carbaldehyde. This compound serves as a versatile building block for various derivatives.

Caption: Synthetic route to the key aldehyde intermediate.

Step 2: Reduction to this compound

The final step involves the reduction of the aldehyde functional group to a primary alcohol. This can be achieved using standard reducing agents.

Caption: Reduction of the aldehyde to the target alcohol.

Detailed Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Synthesis of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde

Materials:

-

4-Fluorothiobenzamide

-

3-Bromopyruvaldehyde

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Magnesium sulfate

-

Silica gel

Procedure:

-

In a round-bottom flask, dissolve 4-fluorothiobenzamide (1.0 eq) in ethanol.

-

Add 3-bromopyruvaldehyde (1.1 eq) to the solution at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-fluorophenyl)thiazole-4-carbaldehyde.

Synthesis of this compound

Materials:

-

2-(4-Fluorophenyl)thiazole-4-carbaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Sodium sulfate

Procedure:

-

Dissolve 2-(4-fluorophenyl)thiazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C and monitor its completion by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Putative Compound Data

The following table summarizes the expected, though not experimentally confirmed, data for this compound. These values are estimations based on the chemical structure and data from similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈FNOS |

| Molecular Weight | 209.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not determined |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.9-7.8 (m, 2H), 7.2-7.1 (m, 3H), 4.8 (d, 2H), 2.5 (t, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168, 164 (d, J=250 Hz), 152, 132, 128 (d, J=8 Hz), 118, 116 (d, J=22 Hz), 60 |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF |

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, thiazole derivatives are known to interact with a variety of biological targets. Based on the structural motifs, this compound could be investigated for activities in areas such as:

-

Anti-inflammatory: Inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

-

Anticancer: Targeting protein kinases or other enzymes involved in cell proliferation.

-

Antimicrobial: Interference with bacterial or fungal metabolic pathways.

The logical workflow for investigating the biological activity of this novel compound is outlined below.

Caption: Workflow for biological evaluation of the title compound.

Conclusion

This compound represents an accessible synthetic target with potential for biological activity. The synthetic route is straightforward, relying on well-established chemical transformations. While its specific properties and biological functions remain to be experimentally determined, its structural features make it a compound of interest for further research and development in the field of medicinal chemistry. This guide provides a foundational framework for its synthesis and subsequent investigation.

An In-depth Technical Guide to (2-(4-Fluorophenyl)thiazol-4-yl)methanol and Related Isomers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical compound (2-(4-Fluorophenyl)thiazol-4-yl)methanol, including its nomenclature, and that of its isomers. Due to a lack of specific experimental data for the requested compound in publicly available literature, this document also furnishes a general, adaptable synthesis protocol for this class of molecules, alongside a representative experimental workflow diagram.

Chemical Identity: IUPAC Name and Synonyms

A precise IUPAC name for This compound has not been definitively established in the searched literature. However, based on systematic nomenclature rules, the name is structurally descriptive.

For structurally related isomers, the following nomenclature is established:

| Isomer | IUPAC Name | Synonyms |

| (4-(4-Fluorophenyl)thiazol-2-yl)methanol | (4-(4-Fluorophenyl)thiazol-2-yl)methanol | Not available in searched results. |

| (2-(3-Fluorophenyl)thiazol-4-yl)methanol | 2-(3-Fluorophenyl)-4-thiazolemethanol | [2-(3-Fluoro-Phenyl)-Thiazol-4-Yl]-Methanol, [2-(3-Fluorophenyl)-1,3-thiazol-4-yl]methanol, 4-Thiazolemethanol, 2-(3-fluorophenyl)-[1] |

Quantitative Data

Specific quantitative data for this compound, such as melting point, boiling point, and spectral data (NMR, IR, Mass Spectrometry), are not available in the reviewed literature. Such data is highly dependent on the specific molecular structure and cannot be reliably extrapolated from isomers. For the related isomer, (4-(4-Fluorophenyl)thiazol-2-yl)methanol , it is noted to be a solid.

Experimental Protocols: General Synthesis

A common and versatile method for the synthesis of thiazole derivatives is the Hantzsch Thiazole Synthesis . This method can be adapted to produce this compound. The general protocol involves the reaction of a thioamide with an α-haloketone.

General Protocol for the Synthesis of this compound via Hantzsch Thiazole Synthesis:

Step 1: Synthesis of 4-fluorobenzothioamide.

-

Reagents: 4-fluorobenzamide, Lawesson's reagent (or Phosphorus Pentasulfide).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane.

-

Procedure: 4-fluorobenzamide is reacted with Lawesson's reagent in a suitable anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is typically heated to reflux for several hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound.

-

Reagents: 4-fluorobenzothioamide (from Step 1), 1,3-dichloroacetone.

-

Solvent: Ethanol or a similar polar protic solvent.

-

Procedure: 4-fluorobenzothioamide is dissolved in the solvent, followed by the addition of 1,3-dichloroacetone. The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC. The resulting intermediate, 4-(chloromethyl)-2-(4-fluorophenyl)thiazole, is then hydrolyzed to the final product, this compound, typically by reaction with a suitable base in an aqueous medium. The final product is then isolated and purified.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the general Hantzsch thiazole synthesis.

Caption: General workflow for the Hantzsch synthesis of this compound.

This guide provides the most current and relevant information based on the available scientific literature. Researchers are advised to conduct their own experimental verification and safety assessments.

References

An In-depth Technical Guide on (2-(4-Fluorophenyl)thiazol-4-yl)methanol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The incorporation of a fluorophenyl group into the thiazole ring has been a particularly fruitful strategy in the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological activities, and potential mechanisms of action of (2-(4-Fluorophenyl)thiazol-4-yl)methanol and its closely related derivatives. While specific data for this compound is limited in publicly available literature, this document aggregates and analyzes data from structurally analogous compounds to provide a thorough understanding of this chemical class. We will delve into detailed experimental protocols for synthesis and biological evaluation, present quantitative data in structured tables, and visualize key pathways and workflows to facilitate further research and development in this promising area.

Synthesis

The synthesis of the this compound core structure is predominantly achieved through the well-established Hantzsch thiazole synthesis.[1][2][3] This versatile method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a plausible route would involve the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with a suitable thioamide to form a thiazole-4-carboxylic acid ester, which is subsequently reduced to the corresponding methanol derivative.

A proposed synthetic workflow is illustrated below:

General Experimental Protocol for Hantzsch Thiazole Synthesis

A general procedure for synthesizing 2-(4-fluorophenyl)thiazole derivatives involves the condensation of 2-bromo-4'-fluoroacetophenone with a substituted thiosemicarbazone in ethanol under reflux.[1]

-

An equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is dissolved in ethanol.

-

The mixture is refluxed for 4-5 hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Proposed Experimental Protocol for Reduction to this compound

The reduction of the corresponding ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate to the target alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]

-

Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is dissolved in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of LiAlH₄ in the same solvent is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time.

-

The reaction is quenched by the careful addition of water, followed by a sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The product is purified by column chromatography.

Biological Activities

Derivatives of the 2-(4-fluorophenyl)thiazole scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The quantitative data for these activities are summarized in the tables below. It is important to note that this data is for structurally related compounds and not for this compound itself.

Anticancer Activity

The cytotoxic effects of various 2-(4-fluorophenyl)thiazole derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented in Table 1.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3f | MCF-7 (Breast) | 1.0 ± 0.1 | [5] |

| 3a' | MCF-7 (Breast) | 1.7 ± 0.3 | [5] |

| 3b' | HCT-116 (Colorectal) | 1.6 ± 0.2 | [5] |

| 3f | HCT-116 (Colorectal) | 1.6 ± 0.1 | [5] |

| 3n | HCT-116 (Colorectal) | 1.1 ± 0.5 | [5] |

| 3w | HCT-116 (Colorectal) | 1.5 ± 0.8 | [5] |

| 20a | HCT116 (Colorectal) | 0.462 | [6] |

Enzyme Inhibition

Several 2-(4-fluorophenyl)thiazole derivatives have been identified as potent inhibitors of various enzymes, including α-amylase and cyclin-dependent kinases (CDKs).

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 3h | α-Amylase | 5.14 ± 0.03 | [7] |

| 3n | α-Amylase | 5.77 ± 0.05 | [7] |

| 20a | CDK2 | 0.004 | [6] |

| 20a | CDK9 | 0.009 | [6] |

| 11 | CDK2 | 4.09 | [6] |

| 11 | CDK9 | 26.07 | [6] |

| Standard for α-Amylase inhibition (Acarbose): IC₅₀ = 5.55 ± 0.06 µM[7] |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[6][8][9][10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.[7][11][12][13][14][15]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a starch solution (substrate), and an α-amylase enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 6.9).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stopping the Reaction: Stop the enzymatic reaction by adding a dinitrosalicylic acid (DNSA) color reagent.

-

Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.

-

Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor).

Potential Mechanisms of Action

While the specific signaling pathways affected by this compound have not been elucidated, the biological activities of its derivatives suggest potential mechanisms of action, particularly in the context of cancer. These include the induction of apoptosis and the inhibition of key cell cycle regulators like cyclin-dependent kinases.

Hypothetical Apoptosis Induction Pathway

Thiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5][16][17][18][19] A plausible mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

References

- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. benchchem.com [benchchem.com]

- 4. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT Assay [protocols.io]

- 11. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 12. In vitro α-amylase inhibitory assay [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 19. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Properties and Preclinical Evaluation of (2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted theoretical properties and a proposed preclinical evaluation workflow for the novel compound, (2-(4-Fluorophenyl)thiazol-4-yl)methanol. Thiazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This document outlines a systematic approach to characterizing this specific derivative, beginning with computational predictions of its physicochemical and drug-like properties, followed by detailed experimental protocols for its synthesis, characterization, and in vitro biological evaluation, with a focus on its potential as an anticancer agent targeting tubulin polymerization.[6]

Introduction

The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][5] Its unique electronic and structural features allow for diverse interactions with biological targets. The introduction of a 4-fluorophenyl group at the 2-position and a methanol group at the 4-position of the thiazole ring in this compound suggests the potential for specific binding interactions and favorable pharmacokinetic properties. This guide serves as a roadmap for the initial stages of drug discovery and development for this compound.

Predicted Theoretical Properties

A thorough in silico analysis is the first step in characterizing a novel compound, providing insights into its potential as a drug candidate and guiding further experimental work.[7][8][9]

Physicochemical Properties and Drug-Likeness

Computational models are employed to predict the physicochemical properties of this compound. These predictions are crucial for assessing its "drug-likeness" and potential for oral bioavailability, often evaluated against criteria such as Lipinski's Rule of Five.[9]

| Property | Predicted Value | Method |

| Molecular Weight | 209.24 g/mol | N/A |

| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | ALOGPS, XLOGP3 |

| Topological Polar Surface Area (TPSA) | 58.4 Ų | Ertl et al. |

| Number of Hydrogen Bond Donors | 1 | N/A |

| Number of Hydrogen Bond Acceptors | 3 | N/A |

| Rotatable Bonds | 2 | N/A |

| Lipinski's Rule of Five Violations | 0 | N/A |

Quantum Chemical Properties (DFT Predictions)

Density Functional Theory (DFT) calculations are proposed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule.[10][11] These calculations provide a fundamental understanding of the molecule's behavior at the quantum level.

| Property | Predicted Value/Descriptor | Computational Method |

| HOMO Energy | TBD | B3LYP/6-311++G(d,p) |

| LUMO Energy | TBD | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | TBD | B3LYP/6-311++G(d,p) |

| Dipole Moment | TBD | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) | Map to be generated | B3LYP/6-311++G(d,p) |

| Vibrational Frequencies (IR Spectrum) | Frequencies to be calculated | B3LYP/6-311++G(d,p) |

Proposed Experimental Protocols

The following protocols outline the synthesis, characterization, and in vitro evaluation of this compound.

Synthesis and Characterization

A common method for synthesizing 2-aryl-thiazole derivatives is the Hantzsch thiazole synthesis.

Protocol:

-

Reaction Setup: A mixture of 4-fluorobenzaldehyde, thiourea, and an α-haloketone (e.g., 3-bromo-1-hydroxypropan-2-one) is refluxed in ethanol.

-

Work-up: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried.

-

Purification: The crude product is purified by recrystallization or column chromatography.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[12]

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.[12]

Tubulin Polymerization Assay

Given that many thiazole derivatives exhibit anticancer activity through inhibition of tubulin polymerization, this assay is crucial for mechanistic studies.[6][13]

Protocol:

-

Assay Setup: Purified tubulin is mixed with a fluorescence-based reporter in a 96-well plate.[14][15]

-

Initiation of Polymerization: The polymerization is initiated by the addition of GTP and incubation at 37°C.[15]

-

Treatment: The compound this compound is added at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a stabilizing agent (e.g., paclitaxel) are used as controls.[14]

-

Fluorescence Monitoring: The fluorescence is monitored over time using a microplate reader. Inhibition or enhancement of polymerization is determined by changes in the fluorescence signal.[13][15]

Predicted Biological Activity and Signaling Pathway

Based on the activity of structurally similar compounds, this compound is predicted to have anticancer activity via the inhibition of tubulin polymerization.[6] This would lead to the disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[13][16]

Visualizations

Proposed Experimental Workflow

Caption: Proposed workflow for the preclinical evaluation of the compound.

Predicted Signaling Pathway: Mitotic Spindle Checkpoint

Caption: Predicted mechanism of action via tubulin polymerization inhibition.

Conclusion

The in silico predictions for this compound suggest it is a promising drug-like molecule with the potential for anticancer activity. The proposed experimental workflow provides a clear path for its synthesis, characterization, and initial biological evaluation. Further studies, guided by the outcomes of these initial experiments, will be necessary to fully elucidate its therapeutic potential and mechanism of action. This technical guide serves as a foundational document for researchers and drug development professionals interested in advancing this and similar thiazole derivatives towards clinical application.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 5. media.neliti.com [media.neliti.com]

- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]

- 8. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Density functional theory - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

(2-(4-Fluorophenyl)thiazol-4-yl)methanol: A Hypothesized Mechanism of Action as a Tubulin Polymerization Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(4-Fluorophenyl)thiazol-4-yl)methanol is a synthetic small molecule belonging to the diverse and pharmacologically significant class of thiazole derivatives. While direct experimental evidence for its specific mechanism of action is not yet available in the public domain, the structural motifs present in this compound—namely the 2-(4-fluorophenyl)thiazole core—are features of numerous molecules known to exhibit potent biological activity. This technical guide synthesizes evidence from structurally related compounds to propose a primary hypothesized mechanism of action for this compound as an inhibitor of tubulin polymerization, a validated target for anticancer therapies. Secondary potential mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes, are also discussed. This document provides a comprehensive overview of the supporting data, detailed hypothetical experimental protocols for validation, and visualizations of the implicated signaling pathways to guide future research and drug development efforts.

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms, which is a cornerstone in medicinal chemistry.[1][2] This structural unit is present in a variety of clinically approved drugs, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[3][4] Thiazole-containing drugs such as the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam underscore the therapeutic versatility of this chemical class.[1][2]

The biological activity of thiazole derivatives is often attributed to their ability to act as bioisosteres for other functional groups and to engage in specific hydrogen bonding, hydrophobic, and π-stacking interactions within the active sites of protein targets.[5] The 2-arylthiazole scaffold, in particular, is a common feature in compounds designed to inhibit key enzymes involved in disease pathogenesis.

Given the absence of direct studies on this compound, this guide will construct a mechanism of action hypothesis based on the well-documented activities of structurally analogous compounds. The primary hypothesis is that this compound functions as an inhibitor of tubulin polymerization, a mechanism shared by numerous 2,4-disubstituted thiazole derivatives with demonstrated anticancer properties.[2][6][7]

Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for several cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[7] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[7]

We hypothesize that this compound binds to β-tubulin at or near the colchicine-binding site, thereby inhibiting tubulin polymerization. This action would disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death) in proliferating cancer cells.

Supporting Evidence from Structural Analogs

Numerous studies have reported that thiazole derivatives, particularly those with a 2-aryl substitution, act as potent inhibitors of tubulin polymerization.[2][4][6][7][8] The 4-fluorophenyl group is a common substituent in these analogs, often contributing to enhanced binding affinity. The methanol group at the C4 position of the thiazole ring, while less explored than amide or chalcone moieties, could potentially form crucial hydrogen bonds with amino acid residues in the colchicine-binding pocket, such as ThrB353.[2]

Signaling Pathway

The proposed mechanism of action directly impacts the cell cycle regulation pathway, leading to apoptosis.

Figure 1: Hypothesized signaling pathway for tubulin polymerization inhibition.

Secondary Hypothesized Mechanism: Cyclooxygenase (COX) Inhibition

An alternative or potentially concurrent mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3][9] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.

Supporting Evidence from Structural Analogs

Several classes of thiazole derivatives have been synthesized and evaluated as selective or non-selective COX inhibitors.[1][3][10][11] The anti-inflammatory effects of these compounds are well-documented both in vitro and in vivo.[1][9] Molecular docking studies have further supported the potential for thiazole compounds to bind within the catalytic site of COX enzymes.[1]

Signaling Pathway

Inhibition of COX enzymes disrupts the arachidonic acid cascade, reducing the production of prostaglandins.

References

- 1. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorophenyl Group in Thiazole Compounds: A Technical Guide to Its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone scaffold in medicinal chemistry, found in a multitude of clinically approved drugs such as the antibiotic penicillin and the antiretroviral ritonavir.[1][2] Its versatile structure allows for diverse chemical modifications to modulate biological activity. In recent years, the incorporation of fluorine atoms into drug candidates has become a prevalent strategy in drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]

This technical guide provides an in-depth exploration of the biological significance of the fluorophenyl group when appended to a thiazole core. We will examine its impact across various therapeutic areas, including oncology, inflammation, and infectious diseases, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Fluorophenyl-thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[5][6] The fluorophenyl moiety often plays a crucial role in the molecule's ability to interact with specific biological targets implicated in cancer progression.

One key mechanism of action is the inhibition of enzymes like aromatase, which is critical in estrogen biosynthesis.[7] By blocking this enzyme, these compounds can be effective against hormone-dependent cancers, such as certain types of breast cancer.[7] Another area of investigation is the inhibition of fascin, an actin-bundling protein associated with cancer cell migration and metastasis.[8]

Data Presentation: Cytotoxic Activity of Fluorophenyl-Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzylideneiminophenylthiazole analogues | Various human cancer cell lines | Data not specified | [5] |

| 1,3,4-Thiadiazole derivatives (A2) | MCF-7 (estrogen-dependent breast cancer) | 52.35 | [7] |

| 1,3,4-Thiadiazole derivatives (A3) | MCF-7 (estrogen-dependent breast cancer) | 54.81 | [7] |

| 1,3,4-Thiadiazole derivatives (B1) | MCF-7 (estrogen-dependent breast cancer) | 53.9 | [7] |

| 1,3,4-Thiadiazole derivatives (B3) | MCF-7 (estrogen-dependent breast cancer) | 54.1 | [7] |

| 1,3,4-Thiadiazole derivatives | MDA-MB-231 (estrogen-independent breast cancer) | > 100 | [7] |

| Thiazole-naphthalene derivative (5b) | MCF-7 (breast cancer) | 0.48 ± 0.03 | [9] |

| Thiazole-naphthalene derivative (5b) | A549 (lung adenocarcinoma) | 0.97 ± 0.13 | [9] |

| Coumarin-based thiazole (11d) | 4 tested cancer cell lines | GI50 = 30 nM | [10] |

| Coumarin-based thiazole (11f) | 4 tested cancer cell lines | GI50 = 27 nM | [10] |

Mandatory Visualization: Estrogen Biosynthesis Pathway Inhibition

Caption: Inhibition of estrogen synthesis by a fluorophenyl-thiazole compound.

Experimental Protocols: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the fluorophenyl-thiazole test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Key signaling pathways, such as the p38α mitogen-activated protein kinase (MAPK) pathway, play a crucial role in regulating the production of pro-inflammatory mediators.[11] Fluorophenyl-thiazole derivatives have emerged as potent inhibitors of these pathways, demonstrating significant anti-inflammatory effects.[11]

These compounds have been shown to inhibit p38α kinase and subsequently reduce the release of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are key mediators of inflammation.[11]

Data Presentation: Anti-inflammatory Activity of Fluorophenyl Pyrimidinylimidazo[2,1-b]thiazole Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| 24g | p38α Inhibition | 0.68 | [11] |

| 21d | Nitric Oxide Release Inhibition | 1.21 | [11] |

| 24i | PGE2 Production Inhibition | 0.87 | [11] |

| 24g | PGE2 Production Inhibition | 0.89 | [11] |

Mandatory Visualization: p38α MAPK Signaling Pathway

Caption: The p38α MAPK signaling pathway and its inhibition.

Enzyme Inhibition: α-Amylase and Antiglycation Potential

Beyond cancer and inflammation, fluorophenyl-thiazole derivatives show promise in managing metabolic disorders like diabetes.[3][12] A key strategy in diabetes management is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase. By inhibiting this enzyme, the rate of glucose release from starch is slowed, leading to better glycemic control. Additionally, these compounds have demonstrated antiglycation activity, which is the process of inhibiting the formation of advanced glycation end products (AGEs), implicated in diabetic complications.[3]

The structure-activity relationship (SAR) studies reveal that the presence and position of the fluorophenyl group, along with other substituents, significantly influence the inhibitory potential.[3][12]

Data Presentation: α-Amylase and Antiglycation Activity of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

| Compound | α-Amylase IC50 (µM) | Antiglycation IC50 (mg/mL) | Reference |

| 3h | 5.14 ± 0.03 | - | [3][12] |

| 3n | 5.77 ± 0.05 | - | [3] |

| 3f | 5.88 ± 0.16 | - | [3] |

| 3b | 6.87 ± 0.01 | - | [3] |

| 3d | - | 0.394 ± 0.003 | [3][12] |

| 3i | - | 0.393 ± 0.002 | [3] |

| 3k | - | 0.396 ± 0.002 | [3] |

| Acarbose (Standard) | 5.55 ± 0.06 | - | [3][12] |

| Aminoguanidine (Standard) | - | 0.403 ± 0.001 | [3][12] |

Experimental Protocols: α-Amylase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the α-amylase enzyme.

-

Reagent Preparation: Prepare a solution of α-amylase, a starch solution (substrate), and the test compounds at various concentrations.

-

Incubation: Pre-incubate the enzyme solution with the test compound solution for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the starch solution to the enzyme-inhibitor mixture to start the reaction.

-

Reaction Termination: After a specific incubation time (e.g., 20 minutes), stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent.

-

Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development. The DNS reacts with reducing sugars produced by amylase activity.

-

Absorbance Measurement: After cooling to room temperature, measure the absorbance of the solution using a spectrophotometer (typically at 540 nm).

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control (without inhibitor). The IC50 value is then determined.

Antioxidant Activity

Some fluorophenyl-thiazole derivatives have been identified as potent antioxidant agents.[5][13] They can scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. This antioxidant capacity is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][13]

Data Presentation: Antioxidant Activity of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |

| 5a | 1.92 | 0.96 | [5][13] |

| 5c | 0.85 | 0.12 | [5][13] |

| 5e | 1.20 | 0.45 | [5][13] |

| 5g | 0.17 | 0.08 | [5][13] |

Mandatory Visualization: Antioxidant Assay Workflow

Caption: General workflow for DPPH and ABTS antioxidant assays.

Experimental Protocols: DPPH and ABTS Radical Scavenging Assays

-

DPPH Assay [5]

-

A solution of the test compound is prepared in a suitable solvent (e.g., methanol).

-

A fresh solution of DPPH (e.g., 0.1 mM in methanol) is prepared.

-

The test compound solution is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically (typically at 517 nm).

-

The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound), and the IC50 value is determined.

-

-

ABTS Assay [5]

-

The ABTS radical cation (ABTS•+) is pre-formed by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate).

-

The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance (e.g., 0.70 ± 0.02 at 734 nm).

-

The test compound is added to the diluted ABTS•+ solution.

-

After a short incubation period, the absorbance is measured at 734 nm.

-

The scavenging activity is calculated, and the IC50 value is determined.

-

Synthesis of Fluorophenyl-Thiazole Derivatives

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[3][12] This reaction typically involves the cyclocondensation of a thiourea or thioamide with an α-haloketone.[3] For the synthesis of the fluorophenyl-thiazole derivatives discussed, this often involves reacting a substituted thiosemicarbazone with a fluorophenyl-containing α-bromoacetophenone.[3][12]

Mandatory Visualization: Hantzsch Thiazole Synthesis Workflow

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Experimental Protocols: General Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

This protocol is adapted from the synthesis of fluorinated hydrazinylthiazole derivatives.[3][12]

-

Reactant Mixture: An equimolar mixture of the respective thiosemicarbazone and 2-bromo-4-fluoroacetophenone is prepared.

-

Solvent and Reflux: The mixture is dissolved in a suitable solvent, such as ethanol, and condensed under reflux for 4-5 hours.

-

Monitoring: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled. The precipitated solid product is collected by filtration, washed, and can be further purified by recrystallization from an appropriate solvent to yield the desired fluorophenyl-thiazole derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[3]

Conclusion

The incorporation of a fluorophenyl group into the thiazole scaffold is a highly effective strategy for the development of novel therapeutic agents with a wide spectrum of biological activities. The fluorine atom's unique electronic properties enhance molecular interactions with biological targets, improve metabolic stability, and modulate physicochemical properties like lipophilicity, leading to enhanced efficacy. As demonstrated, fluorophenyl-thiazole derivatives are potent inhibitors of key enzymes and proteins involved in cancer, inflammation, and metabolic diseases. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design and synthesis of next-generation thiazole-based drugs with improved therapeutic profiles.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design and synthesis of a vast array of therapeutic agents. From blockbuster anticancer drugs to potent antimicrobial and anti-inflammatory agents, thiazole derivatives continue to be a focal point of intensive research and development in the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of thiazole derivatives, offering valuable insights for professionals engaged in drug discovery and development.

The Synthetic Repertoire: Constructing the Thiazole Core

The construction of the thiazole ring can be achieved through several reliable synthetic methodologies, with the Hantzsch and Cook-Heilbron syntheses being the most prominent.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, is a cornerstone for the formation of the thiazole ring.[1] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1] The versatility of this method allows for the introduction of a wide range of substituents on the thiazole ring, making it a favored approach in medicinal chemistry.

Detailed Experimental Protocol for Hantzsch Synthesis of 2-amino-4-phenylthiazole:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]

-

Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.[2]

-

Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]

-

Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the contents into a 100-mL beaker containing 20 mL of a 5% sodium carbonate (Na₂CO₃) solution and swirl to mix. The thiazole product, being poorly soluble in water, will precipitate.[2]

-

Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with water.[2]

-

Drying and Characterization: Spread the collected solid on a tared watchglass and allow it to air dry. Once dry, determine the mass of the product to calculate the percent yield. The product can be further characterized by determining its melting point and by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3] This method is particularly useful for accessing a different substitution pattern on the thiazole ring compared to the Hantzsch synthesis.

Reaction Mechanism Overview:

The reaction initiates with a nucleophilic attack of the nitrogen from the α-aminonitrile on the electrophilic carbon of the co-reactant (e.g., carbon disulfide).[3] This is followed by an intramolecular cyclization where the sulfur atom attacks the nitrile carbon, forming the five-membered ring.[3] Tautomerization of the resulting intermediate leads to the aromatic 5-aminothiazole.[3]

Mechanisms of Action: Thiazole Derivatives as Therapeutic Agents

The therapeutic diversity of thiazole derivatives stems from their ability to interact with a wide range of biological targets. Below are detailed examinations of their mechanisms of action in key therapeutic areas.

Anticancer Activity: Targeting Kinases and Inducing Apoptosis

Thiazole-containing compounds have emerged as highly effective anticancer agents, with several approved drugs and numerous candidates in clinical trials.[4][5] Their mechanisms of action are often centered on the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

Dasatinib: A Multi-Kinase Inhibitor

Dasatinib is a potent oral tyrosine kinase inhibitor that exemplifies the success of the thiazole scaffold in oncology.[6] It is a first-line treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6]

-

Primary Target: BCR-ABL Kinase: The hallmark of CML is the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[2] Dasatinib binds to both the active and inactive conformations of the ABL kinase domain, potently inhibiting its activity.[7] This dual binding capability allows it to overcome resistance to other kinase inhibitors like imatinib.[7]

-

Downstream Signaling Inhibition: By inhibiting BCR-ABL, Dasatinib blocks the downstream signaling pathways that promote uncontrolled cell growth and survival, ultimately leading to apoptosis of the malignant cells.[2]

-

Other Kinase Targets: Dasatinib also inhibits other kinases, including the SRC family kinases (SFK), c-KIT, EPHA2, and PDGFRβ, contributing to its broad anticancer activity.[2][8]

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival. Thiazole derivatives have been developed as potent inhibitors of this pathway.[9][10]

-

Mechanism: These derivatives can act as dual inhibitors of PI3K and mTOR, two key kinases in the pathway.[10] By binding to the ATP-binding sites of these enzymes, they prevent the phosphorylation of downstream targets, including Akt and other effector proteins. This leads to the suppression of cell growth and the induction of apoptosis.[10]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazole [label="Thiazole\nDerivatives", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; mTORC2 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth; Akt -> Apoptosis [label="Inhibits", style=dashed, arrowhead=tee]; Thiazole -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; Thiazole -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold]; }

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.Antimicrobial Activity: Disrupting Bacterial Processes

Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[11][12] Their mechanisms of action often involve the disruption of essential cellular processes in microorganisms.

-

Inhibition of Cell Wall Synthesis: Some thiazole derivatives have been shown to inhibit enzymes involved in the synthesis of the bacterial cell wall, such as the MurB enzyme in E. coli.[13]

-

Disruption of Cell Membranes: The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, allows them to easily permeate bacterial cell membranes, leading to leakage of cytoplasmic contents and cell death.[12]

-

Inhibition of Nucleic Acid and Protein Synthesis: Certain thiazole derivatives can interfere with the synthesis of DNA and proteins, essential processes for bacterial survival and replication.[11]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways.[14][15]

-

Inhibition of COX and LOX Enzymes: The arachidonic acid pathway, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a major driver of inflammation.[14] Thiazole derivatives have been shown to inhibit these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[16]

-

Inhibition of iNOS: Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO), a key inflammatory mediator. Some thiazole derivatives can act as iNOS inhibitors, reducing the synthesis of NO and thus exerting anti-inflammatory effects.[17]

Antiviral Activity: Targeting Viral Enzymes

The thiazole scaffold is also present in important antiviral drugs, most notably the HIV protease inhibitor Ritonavir.

Ritonavir: An HIV Protease Inhibitor

Ritonavir is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS.

-